magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide is a chemical compound with the molecular formula C8H12BrMgN and a molecular weight of 226.397 g/mol . This compound is known for its unique structure, which includes a magnesium ion coordinated with N,N-dimethylcyclohexa-1,5-dien-1-amine and a bromide ion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide typically involves the reaction of N,N-dimethylcyclohexa-1,5-dien-1-amine with a magnesium source in the presence of a bromide ion . The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the magnesium compound .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the ability to maintain controlled reaction conditions on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the double bonds in the cyclohexa-1,5-dien-1-amine moiety.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., Br2), acids (e.g., HCl), and bases (e.g., NaOH) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield halogenated derivatives, while addition reactions with electrophiles can produce addition products at the double bonds .
Wissenschaftliche Forschungsanwendungen
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The magnesium ion acts as a Lewis acid, activating substrates for nucleophilic attack, while the N,N-dimethylcyclohexa-1,5-dien-1-amine moiety provides a stable ligand environment . The bromide ion can participate in substitution reactions, further enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;N,N-dimethylcyclohexa-1,2-diamine;bromide: Similar in structure but with different reactivity due to the position of the amine groups.
Magnesium;N,N-dimethylcyclohexa-1,4-dien-1-amine;bromide: Another structural isomer with distinct chemical properties.
Uniqueness
Magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide is unique due to its specific coordination environment and the presence of a conjugated diene system, which imparts distinct reactivity patterns compared to its isomers .
Eigenschaften
CAS-Nummer |
491571-55-2 |
---|---|
Molekularformel |
C8H12BrMgN |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
magnesium;N,N-dimethylcyclohexa-1,5-dien-1-amine;bromide |
InChI |
InChI=1S/C8H12N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ITXMUHFRKYXWQN-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC[CH-]C=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.